molecular formula C9H9NO3S B14093675 8-Nitrothiochroman-4-ol

8-Nitrothiochroman-4-ol

Cat. No.: B14093675
M. Wt: 211.24 g/mol
InChI Key: BDCYSKRIJIGPJW-UHFFFAOYSA-N
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Description

8-Nitrothiochroman-4-ol is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. These compounds are structurally related to chromones (benzopyrans), which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitrothiochroman-4-ol typically involves the nitration of thiochroman-4-ol. One common method includes the reaction of thiochroman-4-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Nitrothiochroman-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Nitrothiochroman-4-ol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyl group may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

    Thiochroman-4-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    8-Nitrochroman-4-ol: Contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.

    8-Aminothiochroman-4-ol:

Uniqueness: 8-Nitrothiochroman-4-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its sulfur-containing structure also differentiates it from oxygen-containing analogs, leading to unique interactions with biological targets .

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

8-nitro-3,4-dihydro-2H-thiochromen-4-ol

InChI

InChI=1S/C9H9NO3S/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8,11H,4-5H2

InChI Key

BDCYSKRIJIGPJW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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